molecular formula C17H19ClN2O2S B077734 Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- CAS No. 14339-66-3

Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)-

Cat. No. B077734
CAS RN: 14339-66-3
M. Wt: 350.9 g/mol
InChI Key: XEOKALCMOZKIBM-UHFFFAOYSA-N
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Description

Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- is a chemical compound that belongs to the phenothiazine class of compounds. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- exerts its pharmacological effects by inhibiting the activity of PDE enzymes. PDE enzymes are responsible for the hydrolysis of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDE enzymes, this compound increases the levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate various physiological processes.

Biochemical And Physiological Effects

Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.

Advantages And Limitations For Lab Experiments

Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory effect on PDE enzymes, which makes it a useful tool for investigating the role of these enzymes in various physiological processes. However, one of the limitations is that this compound may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)-. One potential direction is to investigate its potential applications in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential off-target effects on other enzymes and signaling pathways.
Conclusion:
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of PDE enzymes and has several biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the research on this compound, including its potential applications in cardiovascular diseases, cancer, and inflammatory diseases.

Synthesis Methods

The synthesis of Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- involves the reaction of 2-chloro-3,7-dihydroxyphenothiazine with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to yield the desired product in high yield and purity.

Scientific Research Applications

Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of phosphodiesterase (PDE) enzymes, which play a critical role in the regulation of intracellular signaling pathways. This compound has been used in several studies to investigate the role of PDE enzymes in various physiological processes, including inflammation, cardiovascular diseases, and cancer.

properties

CAS RN

14339-66-3

Product Name

Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)-

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

2-chloro-10-[3-(dimethylamino)propyl]phenothiazine-3,7-diol

InChI

InChI=1S/C17H19ClN2O2S/c1-19(2)6-3-7-20-13-5-4-11(21)8-16(13)23-17-10-15(22)12(18)9-14(17)20/h4-5,8-10,21-22H,3,6-7H2,1-2H3

InChI Key

XEOKALCMOZKIBM-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC(=C(C=C31)Cl)O

Canonical SMILES

CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)O)O)Cl

Origin of Product

United States

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